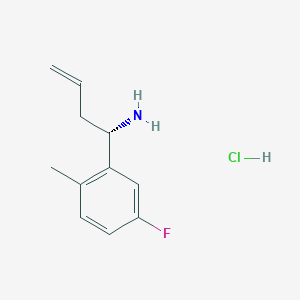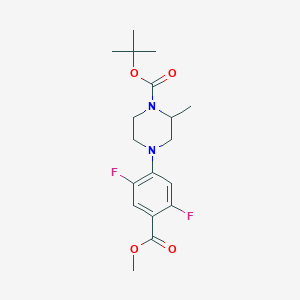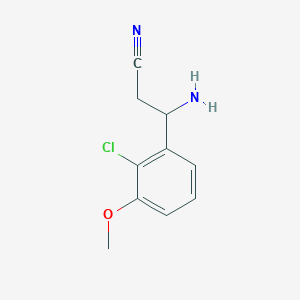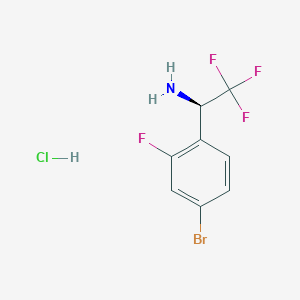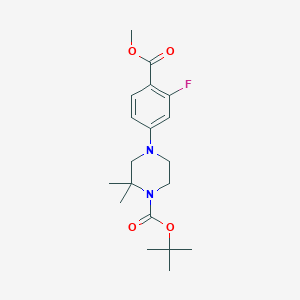
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate is a synthetic organic compound with the molecular formula C17H23FN2O4 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a fluoro-substituted phenyl ring, and a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Fluoro-substituted Phenyl Ring Addition: The fluoro-substituted phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the fluoro-substituted phenyl ring and a suitable palladium catalyst.
Methoxycarbonyl Group Addition: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for high-yield production .
化学反应分析
Types of Reactions
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate
- Tert-butyl 4-(3-bromo-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate is unique due to the presence of the fluoro-substituted phenyl ring, which can impart distinct electronic and steric properties compared to its chloro- or bromo-substituted analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
属性
分子式 |
C19H27FN2O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)-2,2-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-18(2,3)26-17(24)22-10-9-21(12-19(22,4)5)13-7-8-14(15(20)11-13)16(23)25-6/h7-8,11H,9-10,12H2,1-6H3 |
InChI 键 |
NCYNEXCIMGZSAX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


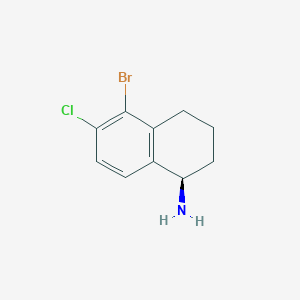
![(3R)-6-Ethyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15236985.png)
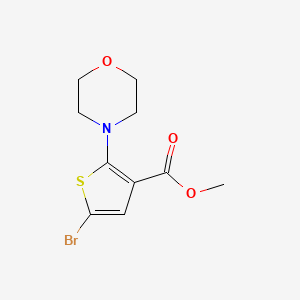
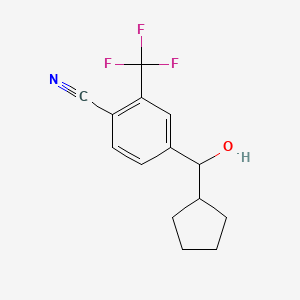
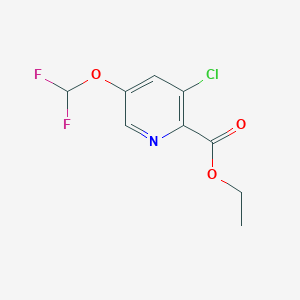
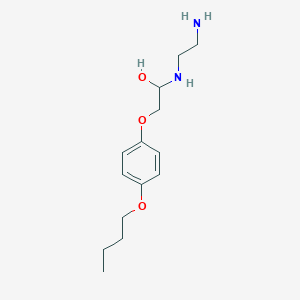
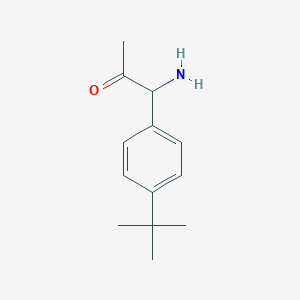
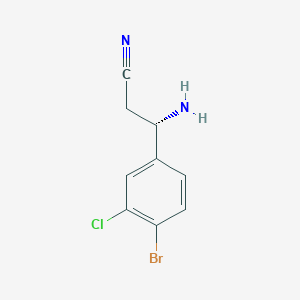
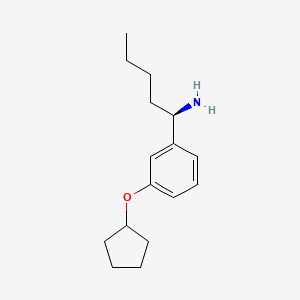
![2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile](/img/structure/B15237053.png)
